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Compound of Interest

Compound Name:
1-(3-(Benzyloxy)phenyl)-N-

methylmethanamine

CAS No.: 214424-24-5

Cat. No.: B183473

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-((3-

(benzyloxy)phenyl)methyl)methanamine, a secondary amine of significant interest in medicinal

chemistry and drug discovery. This document moves beyond a simple recitation of facts,

offering insights into its chemical identity, synthesis, properties, and potential applications,

grounded in established chemical principles.

Chemical Identity and Nomenclature
The compound with the CAS Number 214424-24-5 is systematically named according to the

International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name Determination
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The structure consists of a benzyl group attached to a nitrogen atom, which itself is substituted

with a methyl group. The benzyl group is further substituted at the 3-position with a benzyloxy

group. Following IUPAC guidelines for naming amines, the largest alkyl group attached to the

nitrogen is considered the parent chain. In this case, it is the substituted benzyl group. The

methyl group is treated as a substituent on the nitrogen atom.

Therefore, the definitive IUPAC name is N-((3-(benzyloxy)phenyl)methyl)methanamine.

Parent Hydride: Methane

Principal Characteristic Group: Amine (methanamine)

Substituents: A methyl group on the nitrogen atom (N-methyl) and a (3-

(benzyloxy)phenyl)methyl group also on the nitrogen.

An alternative, though less preferred, systematic name is N-methyl-1-(3-

(benzyloxy)phenyl)methanamine. A common synonym is N-(3-(benzyloxy)benzyl)-N-

methylamine.

Structural Representation
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Caption: Retrosynthetic analysis of the target molecule.

Step 1: Synthesis of 3-(Benzyloxy)benzaldehyde via
Williamson Ether Synthesis
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The Williamson ether synthesis is a robust and widely used method for the preparation of

ethers. [1][2]It proceeds via an S_N2 reaction between an alkoxide and a primary alkyl halide.

Mechanism: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base

(e.g., potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then

displaces the halide from benzyl bromide in a classic S_N2 fashion. The use of a polar aprotic

solvent like acetone or DMF facilitates the reaction by solvating the cation of the base, thereby

increasing the nucleophilicity of the phenoxide.

Step 2: Synthesis of N-((3-
(Benzyloxy)phenyl)methyl)methanamine via Reductive
Amination
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl

compounds. [3][4]It involves the initial formation of an imine or iminium ion, which is then

reduced in situ to the corresponding amine.

Mechanism: 3-(Benzyloxy)benzaldehyde reacts with methylamine to form an unstable

carbinolamine, which then dehydrates to form a Schiff base (imine). The reducing agent,

typically a mild hydride donor such as sodium borohydride, then reduces the imine to the final

secondary amine. [3]The choice of a mild reducing agent is crucial to avoid the reduction of the

starting aldehyde.

Detailed Experimental Protocol (Adapted)
The following protocol is adapted from a similar synthesis of N-methyl-3-

(phenoxymethyl)benzylamine and should provide a good starting point for the synthesis of the

title compound. [3] Step 1: Synthesis of 3-(Benzyloxy)benzaldehyde

To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in acetone, add potassium carbonate (1.5

eq.).

Stir the mixture at room temperature for 30 minutes.

Add benzyl bromide (1.1 eq.) dropwise to the suspension.

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 3-

(benzyloxy)benzaldehyde.

Step 2: Synthesis of N-((3-(Benzyloxy)phenyl)methyl)methanamine

In a round-bottom flask, dissolve 3-(benzyloxy)benzaldehyde (1.0 eq.) in methanol.

To the stirred solution, add an aqueous solution of methylamine (40%, 2.0 eq.).

Stir the reaction mixture at room temperature for 2-4 hours to allow for imine formation.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add sodium borohydride (1.5 eq.) in small portions, maintaining the temperature

below 10 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for an

additional 12 hours.

Quench the reaction by the slow addition of water.

Concentrate the mixture under reduced pressure to remove the methanol.

Extract the aqueous residue with dichloromethane or ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to yield N-((3-

(benzyloxy)phenyl)methyl)methanamine.
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Step 1: Williamson Ether Synthesis
Step 2: Reductive Amination
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1. K2CO3, Acetone
2. Benzyl Bromide, Reflux

N-((3-(benzyloxy)phenyl)methyl)methanamine

1. CH3NH2, MeOH
2. NaBH4
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Caption: Synthetic workflow for the target molecule.

Physicochemical and Spectroscopic Properties
While experimental data for this specific compound is not widely available, we can predict its

properties based on its structure and data from similar compounds like N-methylbenzylamine.

[5]

Property Predicted Value Reference/Method

Molecular Formula C₁₅H₁₇NO -

Molecular Weight 227.30 g/mol -

Appearance
Likely a colorless to pale

yellow oil
Analogy

pKa (Strongest Basic) ~9.5
ChemAxon (for N-

methylbenzylamine) [5]

logP ~3.0 - 3.5
ALOGPS/ChemAxon

(estimation)

Hydrogen Bond Acceptors 2 (N and O) -

Hydrogen Bond Donors 1 (N-H) -

| Rotatable Bonds| 5 | - |

Characterization
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For unambiguous identification, a combination of spectroscopic techniques is essential.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons of both phenyl rings, a singlet for the benzylic methylene protons adjacent

to the ether oxygen, a singlet for the methylene protons between the phenyl ring and the

nitrogen, a singlet for the N-methyl protons, and a broad singlet for the N-H proton.

¹³C NMR: The carbon NMR spectrum will display distinct signals for all 15 carbon atoms,

including the characteristic chemical shifts for the benzylic carbons, the N-methyl carbon,

and the aromatic carbons.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding

to the molecular weight of the compound (227.30 g/mol ). Fragmentation patterns would

likely involve cleavage of the benzyl and methyl groups.

Applications in Drug Development
The benzyloxy moiety is a significant pharmacophore in medicinal chemistry, often introduced

to modulate a compound's pharmacokinetic and pharmacodynamic properties. [6][7]

Monoamine Oxidase (MAO) Inhibition
The benzyloxy group is a key feature in several known monoamine oxidase (MAO) inhibitors.

[6][7]MAOs are enzymes responsible for the degradation of neurotransmitters like serotonin,

dopamine, and norepinephrine. Inhibitors of MAO-B are of particular interest for the treatment

of neurodegenerative diseases such as Parkinson's disease. The benzyloxy group can engage

in favorable interactions within the active site of the enzyme, contributing to the binding affinity

and selectivity of the inhibitor. [6]The structure of N-((3-(benzyloxy)phenyl)methyl)methanamine

makes it a potential candidate for investigation as a MAO inhibitor.

Modulation of Physicochemical Properties
The introduction of a benzyloxy group can increase the lipophilicity of a molecule, which can

enhance its ability to cross the blood-brain barrier, a crucial property for drugs targeting the

central nervous system. [6]It can also serve as a metabolically stable alternative to a free

phenol, preventing rapid glucuronidation or sulfation and thereby extending the compound's

half-life.
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Structural Scaffold for Library Synthesis
The synthetic accessibility of N-((3-(benzyloxy)phenyl)methyl)methanamine and the presence

of a reactive secondary amine make it an attractive scaffold for the generation of chemical

libraries. Further modifications at the nitrogen atom, such as acylation or alkylation, can be

readily performed to explore the structure-activity relationships of this chemical class for

various biological targets.

Conclusion
N-((3-(benzyloxy)phenyl)methyl)methanamine is a well-defined chemical entity with a clear

synthetic pathway accessible through standard organic chemistry transformations. Its structural

features, particularly the benzyloxy pharmacophore, suggest its potential as a valuable building

block in drug discovery, most notably in the exploration of novel CNS-active agents such as

MAO inhibitors. This guide provides a solid foundation for researchers and drug development

professionals to understand and utilize this compound in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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